

# Discontinuation of AMG 837 Clinical Trials: A Technical Overview

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## Compound of Interest

Compound Name: AMG 837 calcium hydrate

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The clinical development of AMG 837, a G protein-coupled receptor 40 (GPR40) agonist, was discontinued primarily due to toxicity concerns that emerged during Phase 1 clinical trials. While specific details of the adverse events for AMG 837 remain largely undisclosed in publicly available information, the broader context of safety issues within the GPR40 agonist drug class, particularly hepatotoxicity, provides a strong indication for the program's termination.

AMG 837 was under investigation by Amgen as a potential treatment for type 2 diabetes. Its mechanism of action centered on the activation of GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), which is predominantly expressed on pancreatic  $\beta$ -cells. Activation of this receptor by fatty acids or synthetic agonists like AMG 837 was shown in preclinical studies to enhance glucose-stimulated insulin secretion (GSIS).[1][2]

The discontinuation of the clinical trials for a similar GPR40 agonist, TAK-875 (fasiglifam), due to instances of liver injury in Phase 3 trials, cast a significant shadow over the entire class of GPR40 agonists.[3][4] This event likely heightened scrutiny on the safety profiles of all drugs in this class, including AMG 837. It is probable that the toxicity concerns that led to the discontinuation of AMG 837's development were related to similar off-target effects or class-wide safety issues.[5]

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of AMG 837 clinical trials?

A1: The primary reason for the discontinuation of AMG 837 clinical trials was toxicity concerns that arose during Phase 1 studies.<sup>[5]</sup> While the exact nature of the toxicity has not been publicly detailed by Amgen, the known safety risks associated with the GPR40 agonist class, such as liver toxicity, are the most likely cause.<sup>[3][6]</sup>

Q2: What is the mechanism of action of AMG 837?

A2: AMG 837 is an agonist of the G protein-coupled receptor 40 (GPR40). By binding to and activating GPR40 on pancreatic  $\beta$ -cells, it potentiates glucose-stimulated insulin secretion. This means it enhances the release of insulin from the pancreas only when blood glucose levels are elevated, which was considered a promising approach for managing type 2 diabetes with a lower risk of hypoglycemia compared to some other insulin secretagogues.<sup>[1][2]</sup>

Q3: Were there any published results from the AMG 837 clinical trials?

A3: Detailed results from the discontinued Phase 1 clinical trials of AMG 837, particularly regarding the specific adverse events, have not been published in peer-reviewed literature. The available information is primarily from preclinical studies and general reviews of the GPR40 agonist drug class.

## Troubleshooting Guide for GPR40 Agonist Research

For researchers working with GPR40 agonists, the following troubleshooting guide may be helpful in addressing potential experimental issues:

Issue	Potential Cause	Troubleshooting Steps
Low in vitro potency	Compound degradation	- Ensure proper storage conditions (temperature, light protection).- Prepare fresh stock solutions for each experiment.- Verify compound purity via HPLC or other analytical methods.
High protein binding in media	- Preclinical studies indicated that AMG 837 has high plasma protein binding.[7]- Use serum-free or low-serum media for initial potency assays.- If serum is required, consider measuring the free fraction of the compound.	
Inconsistent in vivo efficacy	Poor oral bioavailability	- Optimize vehicle formulation for improved solubility and absorption.- Consider alternative routes of administration (e.g., intravenous) to establish baseline efficacy.
Rapid metabolism	- Analyze plasma and tissue samples for metabolite formation.- Co-administer with metabolic inhibitors (in preclinical models) to assess the impact of metabolism on exposure and efficacy.	
Observed cytotoxicity	Off-target effects	- Screen the compound against a panel of off-target receptors and enzymes.- Use a GPR40 knockout/knockdown cell line or animal model to

confirm that the observed toxicity is GPR40-independent.

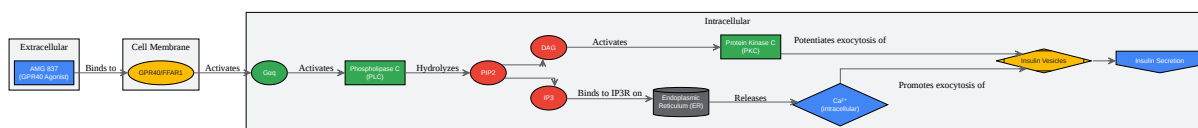
Reactive metabolite formation

- Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify potential reactive metabolites.

[3]

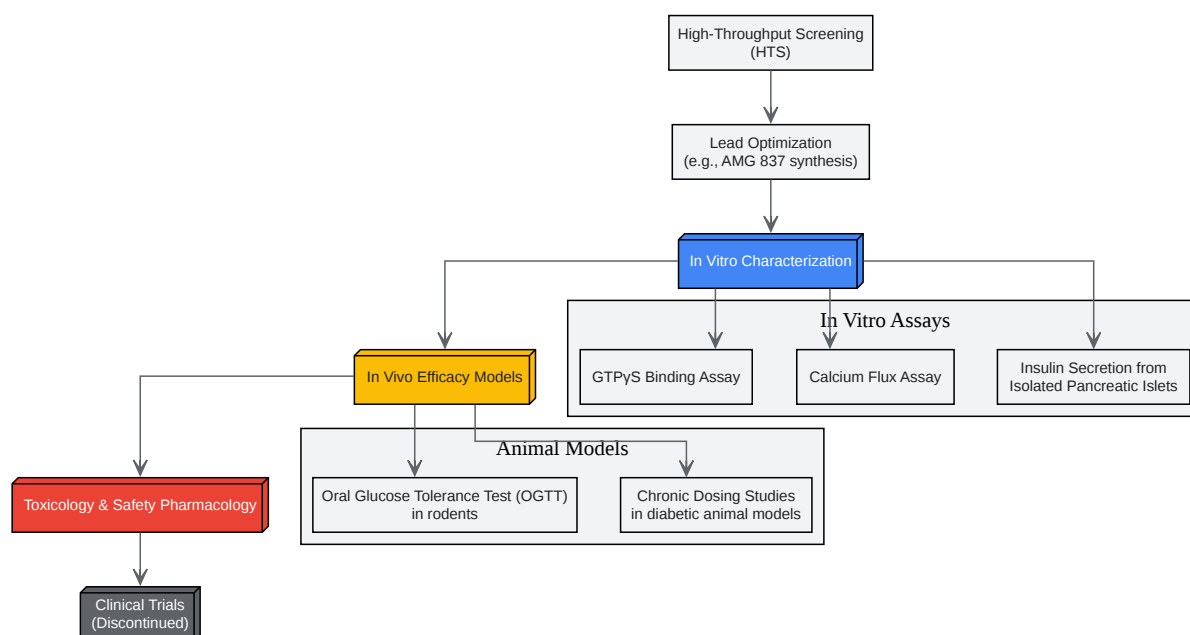
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of GPR40 agonists and a general workflow for their preclinical evaluation.



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Caption: Proposed signaling pathway for AMG 837 via GPR40 activation.



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Caption: General preclinical workflow for GPR40 agonist development.

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